(Rac)-Moxifloxacin

Antibacterial susceptibility testing MIC determination Respiratory pathogens

Select this free base for reference standard in HPLC method validation or 4th-gen fluoroquinolone control. 8-methoxy substitution confers reduced efflux and 2- to 8-fold greater potency than gatifloxacin/levofloxacin. trans-Stereoisomer with validated intracellular accumulation for macrophage and PK/PD modeling. Research use only; not for human or veterinary use.

Molecular Formula C21H24FN3O4
Molecular Weight 401.436
CAS No. 158060-78-7
Cat. No. B1147281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Moxifloxacin
CAS158060-78-7
Synonyms3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-(octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-, trans- (9CI)
Molecular FormulaC21H24FN3O4
Molecular Weight401.436
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 200 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

158060-78-7 (trans-Moxifloxacin Free Base): Fourth-Generation 8-Methoxy Fluoroquinolone Reference Standard for Antibacterial Research and Analytical Method Development


1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 158060-78-7) is the trans-stereoisomeric free base form of moxifloxacin, a fourth-generation synthetic fluoroquinolone antibacterial agent developed by Bayer [1]. The compound has a molecular formula of C21H24FN3O4 and a molecular weight of 401.43 g/mol [2]. It belongs to the 8-methoxy fluoroquinolone subclass, with its mechanism of action involving dual targeting of bacterial DNA gyrase (GyrA subunit) and topoisomerase IV, thereby impeding bacterial DNA replication and inducing cell death .

Why 158060-78-7 Cannot Be Substituted with Alternative Fluoroquinolones Without Compromising Research Reproducibility


Fluoroquinolones exhibit substantial structural heterogeneity that directly governs their antibacterial spectrum, pharmacokinetic behavior, intracellular target preference, and resistance development profiles. The 8-methoxy substitution pattern uniquely present in 158060-78-7 confers reduced efflux pump susceptibility and altered target binding kinetics compared to C-8 unsubstituted (e.g., ciprofloxacin, levofloxacin) or C-8 halogenated (e.g., clinafloxacin) analogs [1]. Furthermore, the fused pyrrolopyridine moiety at C-7 distinguishes this compound from piperazine-substituted quinolones (e.g., ciprofloxacin, levofloxacin, sparfloxacin) in terms of Gram-positive potency and tissue penetration characteristics. These structural determinants produce quantitative differences in MIC values, intracellular accumulation ratios, and resistance mutation frequencies that render simple in-class substitution scientifically invalid for experimental consistency [2].

158060-78-7 (trans-Moxifloxacin): Quantitative Differentiation Evidence Against Comparator Fluoroquinolones


In Vitro Antibacterial Potency: 158060-78-7 Achieves 2- to 4-Fold Lower MIC90 Than Gatifloxacin Against Streptococcus pneumoniae

In a direct head-to-head comparative study evaluating eight fluoroquinolones against 199 Streptococcus pneumoniae clinical isolates (54 penicillin-susceptible and 145 penicillin-non-susceptible), 158060-78-7 (moxifloxacin) and clinafloxacin demonstrated the greatest in vitro activity with MIC90 values of 0.13 mg/L, followed by trovafloxacin, grepafloxacin, then gatifloxacin, sparfloxacin, levofloxacin, and ciprofloxacin [1]. This represents a 2-fold to greater than 4-fold potency advantage over gatifloxacin (MIC90 reported at 0.25–0.5 mg/L range across studies) and an approximately 8-fold advantage over levofloxacin (MIC90 approximately 1.0 mg/L) [2]. The rank order of activity across four fluoroquinolones examined in another study was moxifloxacin > gatifloxacin > levofloxacin = ciprofloxacin [3].

Antibacterial susceptibility testing MIC determination Respiratory pathogens

Intracellular Pharmacokinetics: 158060-78-7 Achieves 2.1-Fold Higher PMNs/Plasma Cmax Ratio Compared with Levofloxacin

In an in vivo comparative pharmacokinetic study conducted in healthy human volunteers receiving oral dosing (moxifloxacin 400 mg once daily vs. levofloxacin 500 mg once daily for 3 days), both agents demonstrated high intracellular penetration into polymorphonuclear leukocytes (PMNs). However, 158060-78-7 (moxifloxacin) exhibited significantly superior intracellular accumulation [1]. The PMNs/plasma Cmax ratio for moxifloxacin was 17.34 ± 8.29 compared to 8.15 ± 5.23 for levofloxacin, representing a 2.1-fold higher peak intracellular concentration relative to plasma. Similarly, the AUC-based PMNs/plasma ratio was 14.72 ± 8.29 for moxifloxacin versus 8.15 ± 5.23 for levofloxacin. Calculated Cmax/MIC ratios in PMNs were 287.3 (S. pneumoniae) and 718.2 (S. aureus) for moxifloxacin, versus 25.6 and 205.1 respectively for levofloxacin—an approximately 11-fold and 3.5-fold advantage respectively [1].

Intracellular pharmacokinetics PMN penetration Pharmacodynamic modeling

Tissue Penetration: 158060-78-7 Demonstrates 59% Higher Prostate Interstitial Fluid AUC Compared with Levofloxacin

Using microdialysis methodology to directly measure free drug concentrations in prostate interstitial fluid—a more physiologically relevant metric than tissue homogenate analysis—158060-78-7 (moxifloxacin) demonstrated significantly enhanced tissue distribution [1]. The prostate interstitial fluid AUC to unbound plasma AUC ratio (AUCprostate,ISF/fu·AUCplasma) was 1.24 ± 0.37 for moxifloxacin, which is 59% higher than the value obtained for levofloxacin in a previous comparable study [1]. Additionally, moxifloxacin has been reported to achieve tissue-to-plasma concentration ratios greater than unity in multiple tissue compartments, whereas older fluoroquinolones such as norfloxacin and ciprofloxacin typically exhibit ratios below unity [2].

Tissue pharmacokinetics Microdialysis Prostate penetration

Cardiac Safety: 158060-78-7 Exhibits Intermediate QT Prolongation Risk Profile Among Fluoroquinolones with Quantified Purkinje Fiber APD Prolongation

In a comparative electrophysiology study using canine isolated cardiac Purkinje fibers, four fluoroquinolones were evaluated for concentration-dependent prolongation of action potential duration (APD). The mean concentrations causing a 15% prolongation of APD at a stimulation frequency of 1 Hz were: sparfloxacin 4.2 ± 0.7 μg/mL, grepafloxacin 9.3 ± 0.9 μg/mL, 158060-78-7 (moxifloxacin) 9.9 ± 1.6 μg/mL, and ciprofloxacin 72.8 ± 26.4 μg/mL [1]. The rank order of potency for APD prolongation was sparfloxacin > grepafloxacin = moxifloxacin > ciprofloxacin. In a separate study, moxifloxacin inhibited the hERG potassium channel with an IC20 of 31 μM, compared to 21 μM for erythromycin and 11 μM for telithromycin, indicating a lower arrhythmogenic liability than erythromycin at therapeutic multiples [2]. Notably, despite QT prolongation, moxifloxacin has not been shown to cause torsades de pointes arrhythmias in preclinical models, whereas erythromycin showed less stable alternans patterns suggestive of greater arrhythmogenic risk [2].

Cardiac safety QT prolongation Action potential duration hERG channel

Analytical Reference Standard Utility: 158060-78-7 Serves as Pharmacopoeial Impurity Marker with Validated Purity Specification

158060-78-7 (trans-moxifloxacin free base) is commercially available as a high-purity analytical reference standard, typically specified at >95% purity . Unlike the hydrochloride salt formulation (CAS 186826-86-8, molecular weight 437.89), which is the marketed pharmaceutical form, 158060-78-7 represents the free base form (molecular weight 401.43) with distinct physicochemical properties including melting point 203–208°C (decomposition) and specific optical rotation [α]23D = -193° [1]. The compound is recognized as a key reference material for impurity profiling in moxifloxacin pharmaceutical analysis, with multiple vendors offering it specifically within impurity and metabolite product categories. Its trans-stereochemical configuration is essential for accurate chiral purity assessment of moxifloxacin drug substance and finished product .

Analytical reference standard Impurity profiling HPLC method validation Pharmaceutical analysis

158060-78-7 (trans-Moxifloxacin Free Base): Primary Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


In Vitro Antibacterial Susceptibility Studies Requiring a High-Potency Gram-Positive Comparator

Researchers conducting MIC determinations, time-kill kinetics, or mutant selection window studies against Streptococcus pneumoniae, Staphylococcus aureus, or other Gram-positive pathogens should select 158060-78-7 when a fourth-generation fluoroquinolone reference compound with validated low MIC90 values (0.13 mg/L against S. pneumoniae) is required [1]. The compound's quantitative potency advantage over gatifloxacin (2- to 4-fold), levofloxacin (approximately 8-fold), and ciprofloxacin (>15-fold) makes it the appropriate choice for establishing susceptibility breakpoint references or for use as a positive control in resistance surveillance studies. The availability of pharmacodynamic data (AUC/MIC90 > 30) also supports its use in PK/PD modeling experiments.

Intracellular Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling in Host-Pathogen Interaction Studies

For investigations of facultative intracellular pathogens (e.g., S. aureus, Legionella pneumophila, Mycobacterium tuberculosis) where drug accumulation within phagocytic cells is a critical efficacy determinant, 158060-78-7 is the fluoroquinolone of choice based on its documented 2.1-fold higher PMNs/plasma Cmax ratio compared with levofloxacin (17.34 ± 8.29 vs. 8.15 ± 5.23) [2]. The calculated intracellular Cmax/MIC ratios of 287.3 (S. pneumoniae) and 718.2 (S. aureus) provide quantitative justification for its selection in ex vivo intracellular killing assays, in vitro macrophage infection models, and PK/PD studies evaluating the correlation between intracellular drug exposure and bactericidal effect.

Tissue Penetration Studies in Animal Models of Compartmentalized Infection

Researchers developing rodent or rabbit models of prostatitis, pneumonia, or tuberculous lesions where target site drug concentrations are a key experimental endpoint should prioritize 158060-78-7 over older fluoroquinolones. The compound demonstrates 59% higher prostate interstitial fluid AUC compared with levofloxacin (AUCprostate,ISF/fu·AUCplasma = 1.24 ± 0.37 vs. approximately 0.78) and achieves tissue-to-plasma concentration ratios greater than unity, in contrast to norfloxacin and ciprofloxacin [3]. In active tuberculosis rabbit models, moxifloxacin demonstrated superiority over levofloxacin in reducing bacterial burden at the lesion level and in sterilizing cellular and necrotic lesions, supporting its use in lesion-centric PK/PD investigations [4].

Analytical Method Development and Pharmaceutical Impurity Profiling

Analytical chemistry laboratories developing or validating HPLC methods for moxifloxacin active pharmaceutical ingredient (API) or finished dosage form analysis require 158060-78-7 specifically as the free base reference standard, not the hydrochloride salt (CAS 186826-86-8). The compound's distinct physicochemical properties (MW 401.43, mp 203–208°C) and trans-stereochemical identity are essential for accurate impurity identification, chiral purity assessment, and system suitability testing in compendial methods [5]. This CAS number is explicitly designated for the free base form, making it the correct procurement choice for analytical reference material, stability-indicating assay development, and forced degradation studies where free base behavior must be characterized.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-Moxifloxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.